
4-Fluoro-3-(methanesulfonyl)phenylboronic acid
Descripción general
Descripción
4-Fluoro-3-(methanesulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C7H8BFO4S and a molecular weight of 218.01 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methanesulfonyl group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
4-Fluoro-3-(methanesulfonyl)phenylboronic acid has a wide range of applications in scientific research:
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions . This suggests that the compound might interact with palladium catalysts and various organic groups during these reactions .
Mode of Action
It’s known that boronic acids are used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The compound is involved in Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The compound may also be involved in the oxidative trifluoromethylthiolation of aryl boronic acids and the directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles .
Result of Action
The compound’s involvement in suzuki-miyaura coupling reactions suggests that it plays a role in the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-Fluoro-3-(methanesulfonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It’s also important to avoid dust formation and ensure adequate ventilation during handling . These precautions help maintain the compound’s stability and efficacy.
Análisis Bioquímico
Biochemical Properties
For instance, they are often used in Suzuki-Miyaura coupling reactions, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Molecular Mechanism
In the context of Suzuki-Miyaura coupling reactions, boronic acids participate in a transmetalation process, where they are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that this compound is typically stored at temperatures between 2-8°C to maintain its stability .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the borylation of 4-fluoro-3-(methanesulfonyl)phenyl halides using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of 4-Fluoro-3-(methanesulfonyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-(methanesulfonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a fluorine and methanesulfonyl group.
4-(Methanesulfonyl)phenylboronic Acid: Lacks the fluorine atom but has the methanesulfonyl group.
Uniqueness
4-Fluoro-3-(methanesulfonyl)phenylboronic acid is unique due to the presence of both the fluorine and methanesulfonyl groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
(4-fluoro-3-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZHIAFQLYBKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


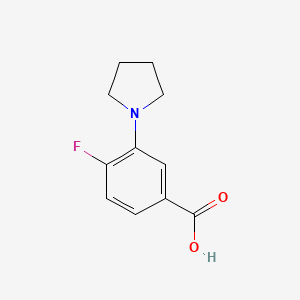



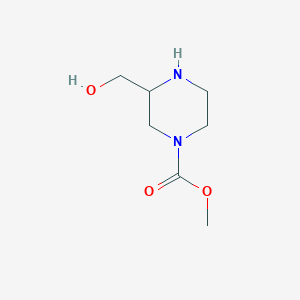
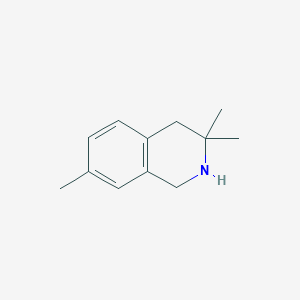

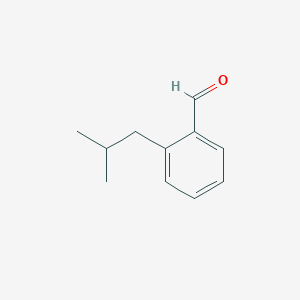
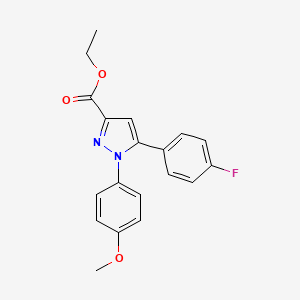

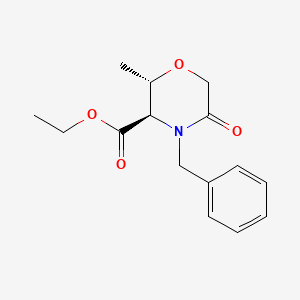

![3-Morpholinone, 4-methyl-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B3228741.png)
![Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B3228755.png)
